2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of a difluorobenzamide structure with a triazolo-pyridazine moiety, suggesting potential activity against various biological targets.
The compound is classified under the category of benzamides, specifically those modified with fluorine and triazole functionalities. Its chemical structure can be denoted by the formula , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound is indexed under the CAS number 1021098-91-8, which facilitates its identification in chemical databases and literature .
The synthesis of 2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide typically involves several key steps:
These reactions may require careful control of temperature and pH to optimize yields and purities.
The molecular structure of 2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide can be visualized using various computational chemistry tools. The compound exhibits a complex three-dimensional arrangement due to its multiple functional groups:
The structural representation can be derived from SMILES notation: COc1cccc(-c2nnc3ccc(OCCNC(=O)c4ccc(F)cc4)nn23)c1
.
The chemical reactivity of 2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is characterized by:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide typically involves interaction with specific biological targets such as enzymes or receptors.
Quantitative data from binding assays would provide insights into its efficacy as a therapeutic agent.
The physical and chemical properties of 2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide include:
These properties are essential for understanding its behavior during synthesis and potential applications in drug formulation .
The primary applications of 2,6-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide lie within medicinal chemistry:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9